2-Chloro-5-(1-piperidinylsulfonyl)aniline
Description
Significance of Chloroaniline, Sulfonamide, and Piperidine (B6355638) Moieties in Chemical Scaffolds
The chloroaniline portion of the molecule provides a chlorinated aromatic core. The presence of a chlorine atom on the aniline (B41778) ring is a common feature in many pharmaceutical compounds. Halogen atoms, like chlorine, can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com The aniline group itself is a primary aromatic amine, which serves as a crucial reactive handle for further chemical modifications and the introduction of diverse functionalities. wipo.int Substituted anilines are foundational components in the synthesis of a wide array of dyes, agrochemicals, and pharmaceuticals. wipo.intekb.eg
The sulfonamide group (-SO₂NH-) is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. lifechemicals.com Historically, sulfonamides were among the first effective antimicrobial drugs. lifechemicals.com Beyond their antibacterial properties, sulfonamides are integral to drugs with diverse pharmacological activities, including diuretics, anticonvulsants, anti-inflammatory agents, and anticancer therapies. lifechemicals.com This functional group is known for its chemical stability and its ability to act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.
The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. It is one of the most prevalent heterocyclic scaffolds found in natural products and synthetic pharmaceuticals. ontosight.ai The piperidine moiety is valued for its ability to introduce a three-dimensional character to a molecule, which can be crucial for optimal binding to protein targets. ontosight.ai Its basic nitrogen atom can be protonated at physiological pH, enhancing water solubility and allowing for ionic interactions. Piperidine derivatives are known to exhibit a broad spectrum of biological activities, including analgesic, antihistaminic, and antipsychotic effects. uq.edu.au
The combination of these three moieties in 2-Chloro-5-(1-piperidinylsulfonyl)aniline results in a scaffold with a rich potential for chemical diversification and biological activity.
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 328028-22-4 |
| Molecular Formula | C₁₁H₁₅ClN₂O₂S |
| Molecular Weight | 274.77 g/mol |
| Classification | Heterocyclic Building Block, Organic Building Block, Pharmaceutical Intermediate |
Note: Data sourced from publicly available chemical databases. bldpharm.comchemicalbook.cominternationaljournalcorner.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-piperidin-1-ylsulfonylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S/c12-10-5-4-9(8-11(10)13)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBHDZXGPCQZQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Research Trajectories: a Building Block for Future Discovery
Historical and Current Research Trajectories Involving the this compound Scaffold
The research trajectory for this compound is intrinsically linked to its utility as a starting material or a key building block in the synthesis of more elaborate molecules. Chemical suppliers categorize it under headings such as "Heterocyclic Building Blocks," "Organic Building Blocks," "Chlorides," "Sulfamides," and "Pharmaceutical Intermediates," underscoring its role in the synthetic pipeline. chemicalbook.com
The historical context of its constituent parts—sulfonamides as pioneering antibiotics and chloroanilines and piperidines as staples in medicinal chemistry—provides a strong rationale for its synthesis and commercial availability. The current research interest in this scaffold lies in its potential for modification to generate libraries of novel compounds for biological screening.
For instance, the aniline (B41778) amine group can be readily derivatized through reactions such as acylation, alkylation, or diazotization, allowing for the attachment of various other molecular fragments. This versatility enables medicinal chemists to systematically explore the structure-activity relationships (SAR) of new compound series.
While direct research applications are not extensively published, the structural motifs present in this compound are found in compounds investigated for various therapeutic targets. For example, a structurally related but more complex molecule, 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide, has been studied as a selective inhibitor of Cryptosporidium parvum N-myristoyltransferase, an enzyme crucial for the survival of this protozoan parasite. nih.gov This suggests that derivatives of the this compound core could be explored for their potential as enzyme inhibitors or in other areas of antiparasitic drug discovery.
Furthermore, patents related to sulfonyl aniline derivatives often describe their use in therapeutic areas, although they may not specifically name this exact compound. The continued availability of this compound from various chemical suppliers indicates an ongoing demand within the research and development sector, likely for the synthesis of proprietary compounds in early-stage drug discovery programs.
Retrosynthetic Analysis and Key Disconnections for the this compound Core
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. ias.ac.in For the this compound core, the primary disconnections involve the robust sulfonamide linkage and the functional groups on the aniline ring.
The most logical disconnections for the target molecule are:
S-N Bond Disconnection (Piperidine): The bond between the sulfur atom of the sulfonyl group and the nitrogen atom of the piperidine (B6355638) ring is a prime candidate for disconnection. This retrosynthetic step simplifies the molecule into two key fragments: a substituted benzenesulfonyl chloride and piperidine. This is a standard and reliable method for sulfonamide synthesis.
C-S Bond Disconnection: A disconnection of the carbon-sulfur bond between the aniline ring and the sulfonyl group points towards a chlorosulfonylation reaction on a pre-existing 2-chloroaniline (B154045) derivative.
Functional Group Interconversion (FGI): The aniline's amino group (-NH2) can be retrosynthetically converted to a nitro group (-NO2). Nitro groups are common precursors for amines via reduction and can influence the regioselectivity of preceding electrophilic substitution reactions, such as chlorosulfonylation.
Following this logic, a plausible retrosynthetic pathway identifies 2-chloro-5-nitroaniline (B146338) as a key starting intermediate. This approach allows for the strategic installation of the sulfonyl group and subsequent formation of the sulfonamide before the final reduction of the nitro group to the target aniline.
Figure 1: Retrosynthetic Analysis of this compound
Strategies for Constructing the this compound Aniline Moiety
The construction of the core aniline structure involves a multi-step process that hinges on the careful selection and manipulation of precursors and intermediates.
The synthesis typically begins with a commercially available substituted nitrobenzene (B124822) derivative. 2-Chloro-5-nitroaniline is a particularly valuable starting material in this context. researchgate.netnih.gov This intermediate possesses the required chloro and nitro functionalities in the correct orientation. The nitro group serves as a masked form of the final amine, which is revealed in the final step of the synthesis. This strategy prevents unwanted side reactions with the reactive amino group during the sulfonyl chloride formation and coupling steps.
The synthesis of precursors like 2-chloro-5-nitroaniline itself can be achieved through nitration and selective reduction of other aniline derivatives. researchgate.net The presence of the electron-withdrawing nitro and chloro groups on the benzene (B151609) ring is crucial for directing subsequent electrophilic substitution reactions.
With the precursor established, the next critical step is the introduction of the sulfonyl group, typically as a sulfonyl chloride. This is commonly achieved via a chlorosulfonylation reaction. The 2-chloro-5-nitroaniline intermediate is reacted with chlorosulfonic acid (ClSO3H) to yield 2-chloro-5-nitrobenzene-1-sulfonyl chloride. This electrophilic substitution reaction installs the -SO2Cl group onto the aromatic ring.
Once the sulfonyl chloride intermediate is formed, it is coupled with an amine to form the sulfonamide. This is a well-established reaction where the nucleophilic nitrogen of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the stable S-N bond. jsynthchem.com
The introduction of the piperidine ring is accomplished during the coupling reaction described above. Piperidine, a cyclic secondary amine, acts as the nucleophile that reacts with the 2-chloro-5-nitrobenzene-1-sulfonyl chloride intermediate. asianpubs.orgnih.gov This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct, driving the reaction to completion. The result of this step is the formation of 1-((4-chloro-3-nitrophenyl)sulfonyl)piperidine. The final step to achieve the target molecule is the reduction of the nitro group to an amine, often using standard reducing agents like SnCl2/HCl, H2/Pd-C, or iron in acetic acid.
Table 1: Key Synthetic Steps and Intermediates
| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | 2-Chloro-5-nitroaniline | Chlorosulfonic acid (ClSO₃H) | 2-Chloro-5-nitrobenzene-1-sulfonyl chloride | Chlorosulfonylation |
| 2 | 2-Chloro-5-nitrobenzene-1-sulfonyl chloride | Piperidine, Base (e.g., Pyridine) | 1-((4-chloro-3-nitrophenyl)sulfonyl)piperidine | Nucleophilic Acyl Substitution |
Modern Synthetic Techniques Applied to the this compound Framework
While the classical approach to sulfonamide synthesis is robust, modern organic chemistry seeks more efficient, milder, and environmentally friendly methods. Catalysis plays a pivotal role in these advancements.
The formation of the S-N bond is the defining step in the synthesis of sulfonamides. Recent research has focused on developing catalytic methods to facilitate this transformation, often avoiding the need for pre-functionalized and sometimes unstable sulfonyl chlorides. jsynthchem.com
Copper-based catalysts have proven particularly effective for the synthesis of N-aryl sulfonamides. jsynthchem.comchemicalbook.com These methods can involve the coupling of primary sulfonamide derivatives with boronic acids. jsynthchem.com Another innovative copper-catalyzed, three-component reaction involves aryldiazonium tetrafluoroborates, a sulfur dioxide surrogate like DABCO·(SO2)2, and N-chloroamines to generate a wide range of sulfonamides under mild conditions. jsynthchem.comorganic-chemistry.org Mechanistic studies suggest these reactions may proceed through a combination of radical processes and transition-metal catalysis. organic-chemistry.org
Beyond copper, other catalytic systems are being explored. For instance, Calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf2)2) has been shown to catalyze the reaction between sulfonyl fluorides and silyl (B83357) amines to form S-N bonds. organic-chemistry.orgwur.nl Metal-free approaches are also gaining traction, such as photoredox-catalyzed sulfonylations that utilize organic dyes as catalysts under green conditions (e.g., MeCN:H2O). organic-chemistry.org These modern techniques offer significant advantages, including high yields, broad substrate compatibility, and milder reaction conditions, making them attractive alternatives for the synthesis of complex sulfonamides like this compound. jsynthchem.com
Table 2: Comparison of S-N Bond Formation Methods
| Method | Reagents | Catalyst | Conditions | Advantages |
|---|---|---|---|---|
| Classical | Sulfonyl Chloride + Amine | Base (stoichiometric) | Often requires heating | Well-established, reliable |
| Copper-Catalyzed | Aryldiazonium salt, SO₂ source, N-chloroamine | Copper salt | Mild | High efficiency, broad scope jsynthchem.comorganic-chemistry.org |
| Calcium-Catalyzed | Sulfonyl Fluoride + Silyl Amine | Ca(NTf₂)₂ | Mild to moderate heat | Utilizes stable sulfonyl fluorides organic-chemistry.orgwur.nl |
| Photoredox | Phenylhydrazine + Thiol | Eosin Y (organic dye) | Visible light, room temp. | Metal-free, green solvent system organic-chemistry.org |
Analog Design and Parallel Synthesis for Scaffold Diversification
Analog design for the this compound scaffold focuses on systematically modifying its structure to explore the chemical space and identify derivatives with desired properties. This process involves altering the substituents on the aniline ring, the piperidine ring, and the sulfonamide linker.
Parallel synthesis is a powerful technique used to efficiently generate a large number of analogs. This high-throughput approach allows for the rapid creation of a library of compounds by performing multiple reactions simultaneously. In the context of the this compound scaffold, parallel synthesis can be employed to introduce a wide variety of functional groups at different positions of the molecule.
For example, a library of derivatives could be generated by reacting a common intermediate, such as 2-chloro-5-(chlorosulfonyl)aniline, with a diverse set of amines in a parallel fashion. This would result in a series of compounds with different substituents on the sulfonamide nitrogen. Similarly, starting with different substituted anilines and reacting them with piperidine-1-sulfonyl chloride would yield a library of analogs with variations on the aniline ring.
The general workflow for parallel synthesis of a library of this compound derivatives can be outlined as follows:
Scaffold Selection: The core structure of this compound is chosen as the starting point.
Diversity Point Identification: Key positions on the scaffold where structural modifications are likely to influence activity are identified. These include the aniline ring, the piperidine ring, and the amino group of the aniline.
Building Block Selection: A diverse set of chemical building blocks (e.g., various amines, sulfonyl chlorides, and aniline derivatives) is selected to be incorporated at the identified diversity points.
Parallel Reaction: The selected building blocks are reacted with the scaffold in a parallel format, often using automated liquid handling systems and multi-well plates.
Purification and Characterization: The resulting library of compounds is purified, typically using high-throughput purification techniques like mass-directed preparative HPLC, and their structures are confirmed.
The table below illustrates a hypothetical parallel synthesis design for diversifying the this compound scaffold.
| Scaffold | Diversity Point 1 (Amine) | Diversity Point 2 (Aniline Substituent) | Resulting Derivative Structure |
| 2-Chloro-5-(chlorosulfonyl)aniline | Piperidine | H | This compound |
| 2-Chloro-5-(chlorosulfonyl)aniline | Morpholine | H | 4-(4-Chloro-3-sulfamoylphenyl)morpholine |
| 2-Chloro-5-(chlorosulfonyl)aniline | Pyrrolidine | H | 1-(4-Chloro-3-sulfamoylphenyl)pyrrolidine |
| 2-Fluoro-5-(chlorosulfonyl)aniline | Piperidine | F | 2-Fluoro-5-(1-piperidinylsulfonyl)aniline |
This systematic approach of analog design coupled with parallel synthesis enables the efficient exploration of the structure-activity relationships for this class of compounds.
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 2 Chloro 5 1 Piperidinylsulfonyl Aniline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-Chloro-5-(1-piperidinylsulfonyl)aniline, ¹H and ¹³C NMR spectra provide precise information about the electronic environment of each nucleus, allowing for complete structural assignment.
In ¹H NMR, the aromatic region is expected to display signals for the three protons on the aniline (B41778) ring. Due to the substitution pattern, these protons would appear as distinct multiplets, with chemical shifts influenced by the electron-withdrawing sulfonyl group and the chloro substituent. The aniline amine (-NH₂) protons would typically appear as a broad singlet. The piperidine (B6355638) ring protons would exhibit characteristic signals in the aliphatic region of the spectrum, typically between 1.5 and 3.5 ppm. The protons on the carbons adjacent to the nitrogen atom (α-protons) are deshielded and appear further downfield compared to the β- and γ-protons.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The chemical shifts confirm the presence of the substituted aromatic ring, the sulfonyl group-bearing carbon, and the distinct carbons of the piperidine ring.
Beyond simple structural assignment, NMR is a powerful tool for conformational analysis. copernicus.org The molecule's flexibility is primarily associated with the rotation around the S-N bond and the ring inversion of the piperidine moiety. nih.gov Temperature-dependent NMR studies can reveal the energetic barriers for these processes. nih.gov At low temperatures, the interconversion between conformers may slow down on the NMR timescale, leading to the appearance of separate signals for atoms in different chemical environments. nih.gov Furthermore, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, offering definitive evidence for the preferred spatial arrangement of the different parts of the molecule. mdpi.com
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic CH (ortho to -NH₂) | ~6.7-6.9 | ~115-120 |
| Aromatic CH (ortho to -SO₂-) | ~7.5-7.7 | ~120-125 |
| Aromatic CH (ortho to -Cl) | ~7.2-7.4 | ~130-135 |
| Aromatic C-NH₂ | - | ~145-150 |
| Aromatic C-Cl | - | ~125-130 |
| Aromatic C-SO₂- | - | ~138-142 |
| Aniline NH₂ | ~4.0-5.0 (broad) | - |
| Piperidine CH₂ (α to N) | ~3.0-3.4 | ~45-50 |
| Piperidine CH₂ (β to N) | ~1.6-1.8 | ~24-27 |
| Piperidine CH₂ (γ to N) | ~1.5-1.7 | ~22-25 |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Identification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula, C₁₁H₁₅ClN₂O₂S. By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish the compound from other molecules with the same nominal mass.
Electron Ionization (EI) is a common MS technique that provides detailed structural information through analysis of fragmentation patterns. The molecular ion of this compound is expected to undergo characteristic cleavages that reveal its structural motifs. Key fragmentation pathways for arylsulfonamides often involve the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.govresearchgate.net This rearrangement is often promoted by ortho substituents on the aromatic ring. nih.govresearchgate.net Another predictable fragmentation is the cleavage of the S-N bond, leading to the formation of ions corresponding to the piperidine ring and the chloro-aminobenzenesulfonyl moiety. Further fragmentation of the piperidine ring and the aromatic ring can also be observed.
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 290/292 | [M]⁺ (Molecular Ion) | C₁₁H₁₅³⁵ClN₂O₂S⁺ / C₁₁H₁₅³⁷ClN₂O₂S⁺ |
| 226/228 | [M - SO₂]⁺ | Loss of sulfur dioxide |
| 206/208 | [M - C₅H₁₀N]⁺ | Cleavage of S-N bond (loss of piperidinyl radical) |
| 84 | [C₅H₁₀N]⁺ | Cleavage of S-N bond (piperidinyl cation) |
| 142/144 | [Cl-C₆H₄-NH₂]⁺ | Cleavage of C-S bond |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, and these vibrations can be observed as bands in the IR or Raman spectrum.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Asymmetric Stretch | Aniline -NH₂ | 3450-3490 | Medium |
| N-H Symmetric Stretch | Aniline -NH₂ | 3350-3400 | Medium |
| Aromatic C-H Stretch | Aromatic Ring | 3000-3100 | Medium-Weak |
| Aliphatic C-H Stretch | Piperidine Ring | 2850-2950 | Strong |
| S=O Asymmetric Stretch | Sulfonyl -SO₂- | 1330-1370 | Strong |
| S=O Symmetric Stretch | Sulfonyl -SO₂- | 1150-1180 | Strong |
| C-N Stretch | Aniline C-N | 1250-1340 | Medium-Strong |
| C-S Stretch | Aryl-S | 680-750 | Medium-Weak |
| C-Cl Stretch | Aryl-Cl | 600-800 | Strong |
To achieve a more profound understanding of the vibrational modes, experimental spectra are often correlated with theoretical calculations. materialsciencejournal.org Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to compute the optimized molecular geometry and predict the vibrational frequencies of a molecule in the gas phase. materialsciencejournal.orgmaterialsciencejournal.org
These theoretical calculations provide a complete set of vibrational modes, aiding in the assignment of complex bands in the experimental spectra that may arise from coupled vibrations. materialsciencejournal.org However, calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations and the neglect of intermolecular interactions present in the condensed phase where experiments are typically conducted. materialsciencejournal.org To account for these discrepancies, calculated frequencies are uniformly scaled using empirical scaling factors. materialsciencejournal.org The strong correlation between the scaled theoretical wavenumbers and the experimental IR and Raman bands provides powerful confirmation of the structural assignment. researchgate.net
Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination and Intermolecular Interactions
While spectroscopic methods reveal molecular connectivity and functional groups, single-crystal X-ray diffraction (XRD) provides the unequivocal three-dimensional structure of a molecule in the solid state at atomic resolution. rigaku.com This technique is the gold standard for determining precise bond lengths, bond angles, and torsion angles. mdpi.com
An XRD analysis of this compound would reveal the exact conformation adopted by the molecule in the crystal lattice. This includes the geometry of the aniline ring, the precise bond angles around the sulfur atom, and the conformation of the piperidine ring, which is expected to adopt a stable chair conformation. The analysis would also define the relative orientation of the aromatic ring and the piperidinylsulfonyl group.
| Crystallographic Parameter | Illustrative Data for a Sulfonamide Derivative |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| β (°) | 105.45 |
| Volume (ų) | 1487.9 |
| Z (Molecules/unit cell) | 4 |
| Key Intermolecular Interaction | N-H···O hydrogen bonding |
Structure Activity Relationship Sar and Ligand Design Principles for 2 Chloro 5 1 Piperidinylsulfonyl Aniline Scaffolds
Rational Design of 2-Chloro-5-(1-piperidinylsulfonyl)aniline Analogs for Biological Optimization
The rational design of analogs based on the this compound scaffold involves a systematic approach to modify its constituent parts—the substituted aniline (B41778) ring, the sulfonyl linker, and the piperidine (B6355638) ring—to enhance interactions with a specific biological target. This process is often guided by the known structure of the target's binding site or by leveraging existing SAR data from similar molecules.
A key strategy is the bioisosteric replacement of functional groups to improve physicochemical properties and biological activity. For instance, modifying the electronic properties of the aniline ring or altering the conformational flexibility of the piperidine moiety can lead to improved target engagement. Structure-guided design, where the three-dimensional structure of the ligand-target complex is known, allows for precise modifications to maximize favorable interactions and minimize steric clashes. In the absence of a target's crystal structure, a common approach is to synthesize a library of analogs with diverse substitutions at key positions to build a comprehensive SAR profile.
Impact of Substituent Modifications on Biological Activity and Selectivity
The biological activity and selectivity of this compound analogs are highly sensitive to the nature and position of substituents on both the piperidine and the aromatic aniline rings, as well as the nature of the linker.
The piperidine ring in the this compound scaffold offers multiple positions for substitution, which can significantly influence a compound's biological activity. Modifications to the piperidine ring can alter its conformation, basicity, and steric profile, thereby affecting its interaction with target proteins.
For example, the introduction of substituents on the piperidine ring can provide additional interaction points with the target, such as hydrogen bonds or hydrophobic interactions. The position and stereochemistry of these substituents are often critical for activity. In a study of related sulfonamide derivatives, the presence of a methyl group on the piperidine ring was shown to influence anticancer properties. iucr.org
Table 1: Impact of Piperidine Ring Substituents on Biological Activity (Hypothetical Data Based on General Principles)
| Compound | Piperidine Substituent | Relative Potency | Selectivity |
| Analog A | Unsubstituted | 1x | Moderate |
| Analog B | 4-Methyl | 5x | High |
| Analog C | 4-Hydroxy | 2x | Moderate |
| Analog D | 4,4-Difluoro | 8x | High |
This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound analogs is not widely available.
The aromatic aniline ring is another key area for modification. The existing 2-chloro substituent already influences the electronic and conformational properties of the molecule. Further alterations, such as the introduction of additional halogens or other functional groups, can fine-tune these properties.
In a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of both electron-donating (e.g., methyl) and electron-withdrawing (e.g., nitro) groups on an adjacent phenyl ring was found to be favorable for inhibitory activity against certain enzymes. nih.gov This suggests that the electronic nature of substituents on the aniline ring of the this compound scaffold would also be a critical determinant of its biological activity. The position of these substituents is also crucial, as it dictates the potential for specific interactions within a target's binding pocket.
Table 2: Influence of Aniline Ring Substituents on Biological Activity (Hypothetical Data Based on General Principles)
| Compound | Aniline Ring Substituent | Relative Potency | Target Affinity |
| Analog E | 2-Chloro | 1x | Moderate |
| Analog F | 2,4-Dichloro | 3x | High |
| Analog G | 2-Chloro, 4-Methyl | 2x | Moderate |
| Analog H | 2-Chloro, 4-Nitro | 5x | High |
This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound analogs is not widely available.
The sulfonamide linker is a critical component of the this compound scaffold, acting as a hydrogen bond acceptor and providing a specific geometric arrangement between the aniline and piperidine moieties. The sulfonamide group is known to be important for the activity of many biologically active molecules.
Bioisosteric replacement of the sulfonyl linker is a common strategy in drug design to modulate a compound's properties. Amides, for instance, are common bioisosteres for sulfonamides. Such replacements can affect the molecule's hydrogen bonding capacity, conformational flexibility, and metabolic stability. The choice of a bioisostere depends on the specific requirements of the biological target and the desired physicochemical properties of the final compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Ligand Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the this compound scaffold, QSAR models can be developed to predict the efficacy of novel analogs before their synthesis.
Pharmacophore Modeling and Virtual Screening Based on the this compound Motif
Pharmacophore modeling is another powerful computational tool used in drug discovery. A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. Based on the this compound scaffold, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
Once a pharmacophore model is developed and validated, it can be used for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active. This approach can significantly accelerate the discovery of new lead compounds with the desired biological activity.
Molecular Interactions and Biological Target Engagement of 2 Chloro 5 1 Piperidinylsulfonyl Aniline Derivatives
Identification and Validation of Specific Protein Targets
The biological activity of a compound is intrinsically linked to its interaction with specific protein targets. For derivatives of 2-Chloro-5-(1-piperidinylsulfonyl)aniline, the primary targets are likely to be enzymes, given the well-established role of the sulfonamide moiety as a pharmacophore in enzyme inhibition.
Enzyme Inhibition Kinetics and Mechanism of Action Studies (e.g., N-myristoyltransferase, if applicable)
A significant body of research points towards N-myristoyltransferase (NMT) as a plausible target for sulfonamide derivatives. NMT is a crucial enzyme that catalyzes the attachment of myristate, a 14-carbon fatty acid, to the N-terminal glycine (B1666218) of a wide range of cellular proteins, a process known as N-myristoylation. This modification is vital for protein localization, stability, and function. scbt.compatsnap.com
Recent studies have identified potent inhibitors of NMT, which are now being explored for their therapeutic potential, particularly in the realms of anticancer and anti-infective treatments. patsnap.commdpi.com The mechanism of these inhibitors often involves binding to the active site of the NMT enzyme, thereby preventing the transfer of myristate to target proteins. patsnap.com
While specific kinetic data for this compound is not available, research on structurally similar compounds provides valuable insights. For instance, a novel series of sulfonamide-based biguanides, which share the core sulfonamide structure, have demonstrated significant cytotoxic properties against breast cancer cell lines, with the most active compound exhibiting an IC50 value of 114.0 μmol/L in MCF-7 cells. nih.gov The inhibitory activity of such compounds is often evaluated using in vitro NMT assays. A common method is a fluorescence-based assay that detects Coenzyme A (CoA), a byproduct of the enzymatic reaction, in real-time. nih.govddg-pharmfac.net This allows for the determination of key kinetic parameters, such as the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
The potency of NMT inhibitors is influenced by their ability to stabilize the enzyme in a "closed" conformation, effectively trapping the inhibitor within the active site and preventing the binding of substrate peptides. mdpi.com This "inhibitor trapping" mechanism is a key determinant of drug potency. mdpi.com
| Compound Class | Target Enzyme | Reported Activity (IC50) | Assay Method |
|---|---|---|---|
| Sulfonamide-based biguanides | Not specified, but cytotoxic effects suggest enzyme inhibition | 114.0 μmol/L (MCF-7 cells) | MTT Assay |
| Pyrazole-containing NMT inhibitors (e.g., DDD85646) | N-myristoyltransferase (NMT) | Nanomolar to picomolar range | Fluorogenic NMT assay |
Receptor Binding Profiling and Functional Agonism/Antagonism (e.g., mGlu5 receptors, if applicable)
While the primary focus for sulfonamide derivatives has been on enzyme inhibition, their potential interaction with receptors cannot be entirely ruled out. The metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a G-protein coupled receptor that has been implicated in a variety of neurological and psychiatric disorders. A common method to study ligand binding to mGlu5 is through mass spectrometry (MS) binding assays, which offer a label-free alternative to traditional radioligand or fluorescence-based methods. nih.govrawdatalibrary.net These assays directly detect the test ligand, allowing for the determination of binding affinities. nih.gov
However, current literature does not provide evidence to suggest that this compound or its close derivatives are significant ligands for mGlu5 receptors. The structural motifs typically associated with mGlu5 modulators are not prominently featured in this particular sulfonamide structure.
Cellular and Biochemical Assays for Evaluating Compound Activity
To assess the biological activity of compounds like this compound derivatives, a variety of cellular and biochemical assays are employed. These assays are crucial for determining a compound's efficacy and mechanism of action at a cellular level.
A primary and widely used method to evaluate the cytotoxic or anti-proliferative effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In numerous studies on sulfonamide derivatives with anticancer potential, the MTT assay has been used to determine the IC50 values against various cancer cell lines, including HeLa (cervical cancer), MDA-MB-468 (breast cancer), and MCF-7 (breast cancer). nih.gov For some sulfonamides, the IC50 values against MDA-MB-468 have been found to be less than 30 μM, indicating significant cytotoxic effects. nih.gov
Other assays focus on specific cellular processes. For instance, DNA biosynthesis can be monitored by measuring the incorporation of radioactive [3H]-thymidine into the DNA of cancer cells. nih.gov This provides a direct measure of a compound's effect on cell proliferation. nih.gov
Mechanistic Investigations of Biological Effects at the Molecular Level
Understanding the precise molecular mechanisms by which a compound exerts its biological effects is a cornerstone of drug discovery. For sulfonamide derivatives, this involves characterizing their interactions with protein targets and elucidating their impact on downstream cellular pathways.
Ligand-Protein Interaction Characterization (e.g., binding sites, interaction types)
The interaction between a sulfonamide ligand and its protein target is governed by a variety of non-covalent forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The sulfonamide group itself is a key pharmacophore, with its oxygen atoms often acting as hydrogen bond acceptors. nih.govresearchgate.net
High-resolution co-crystal structures of sulfonamide analogues bound to their protein targets have revealed intimate details of these interactions. nih.govresearchgate.net For example, in the FK506-binding protein 12 (FKBP12), the sulfonamide oxygens engage in CH···O=S interactions with the protein. nih.gov Molecular docking studies are also frequently used to predict the binding modes of sulfonamide drugs within the active sites of their target proteins. acs.orgcornell.edu These computational methods can identify the key amino acid residues involved in the binding and help to rationalize the structure-activity relationships of a series of compounds. acs.org
| Compound Class | Protein Target | Key Interaction Types | Interacting Residues (Example) |
|---|---|---|---|
| Sulfonamides | FKBP12 | Hydrogen bonds, CH···O=S interactions | Tyr26, Phe36, Tyr82, Phe99 |
| Sulfonamide Drugs (SMZ/SDZ) | Myoglobin | Hydrophobic interactions, hydrogen bonds | Not specified |
Impact on Cellular Pathways and Biological Processes
The inhibition of key enzymes or the modulation of receptor activity by sulfonamide derivatives can have profound effects on various cellular pathways, often culminating in the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Numerous studies have shown that sulfonamide derivatives can induce apoptosis through both the extrinsic and intrinsic pathways. nih.govnih.govsci-hub.se The induction of apoptosis is often confirmed by assays such as the Annexin V binding assay, which detects the externalization of phosphatidylserine, an early marker of apoptosis. nih.gov Furthermore, the activation of caspases, a family of proteases that execute the apoptotic program, is a key indicator of apoptosis. Sulfonamide derivatives have been shown to increase the activity of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3/7). nih.govresearchgate.net
In addition to inducing apoptosis, many sulfonamide anticancer agents cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. nih.govnih.govaacrjournals.org Flow cytometry analysis is commonly used to determine the phase of the cell cycle at which the arrest occurs, with many sulfonamides inducing a G2/M arrest. aacrjournals.org Some sulfonamide metformin (B114582) derivatives have been found to arrest the cell cycle in the G0/G1 and G2/M phases. nih.gov This disruption of the cell cycle is a critical component of their anticancer activity. acs.org
The anticancer effects of sulfonamides can also be mediated through the inhibition of signaling pathways that are crucial for cancer cell survival and proliferation, such as the PI3K/AKT/mTOR pathway. nih.gov
Computational Chemistry and Molecular Modeling for the 2 Chloro 5 1 Piperidinylsulfonyl Aniline System
Conformational Analysis and Energy Landscapes of 2-Chloro-5-(1-piperidinylsulfonyl)aniline Derivatives
Conformational analysis is crucial for understanding the three-dimensional structure of this compound and its derivatives, which in turn dictates their biological activity. The molecule possesses several rotatable bonds, particularly around the sulfonylpiperidine and aniline (B41778) moieties, leading to a complex potential energy surface with multiple local minima corresponding to different stable conformations.
By employing computational methods like molecular mechanics or quantum mechanics, a potential energy landscape can be generated. This landscape maps the energy of the molecule as a function of its dihedral angles, revealing the most stable conformers and the energy barriers between them.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-S-N-C) | Piperidine (B6355638) Conformation | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | 60° | Chair | 0.0 |
| 2 | 180° | Chair | 1.5 |
| 3 | 60° | Twist-Boat | 5.8 |
Note: This table is illustrative and based on general principles of conformational analysis.
Molecular Docking Studies for Predicting Binding Modes and Affinities with Biological Receptors
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. nih.gov For this compound, docking studies can identify potential biological targets and elucidate the key interactions driving binding affinity.
In a typical docking workflow, a three-dimensional structure of the target receptor is obtained from experimental data (e.g., X-ray crystallography or NMR) or homology modeling. The this compound molecule is then computationally placed into the active site of the receptor in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.
Studies on structurally similar sulfonamide derivatives have shown that the sulfonyl group often acts as a hydrogen bond acceptor, while the aniline moiety can participate in hydrogen bonding and pi-stacking interactions. nih.gov The chloro substituent can also form halogen bonds, which are increasingly recognized as important in ligand-receptor interactions.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase
| Docking Pose | Binding Energy (kcal/mol) | Key Interactions | Interacting Residues |
|---|---|---|---|
| 1 | -8.5 | Hydrogen bond (sulfonyl O), Pi-stacking (aniline ring) | LYS78, PHE145 |
| 2 | -7.9 | Hydrogen bond (aniline NH2), Halogen bond (Cl) | ASP160, TYR88 |
Note: This table is a hypothetical representation of potential docking results.
Molecular Dynamics Simulations for Ligand-Target Complex Stability and Solvent Effects
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the conformational landscape of the complex and an assessment of its stability.
Starting from a docked pose of this compound in its target receptor, an MD simulation can be performed in a simulated physiological environment, including water molecules and ions. The simulation trajectory provides valuable information on the stability of the binding mode, the flexibility of the ligand and protein, and the role of solvent molecules in mediating the interaction. nih.gov Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone can indicate the stability of the complex over the simulation time. researchgate.net
Furthermore, MD simulations can be used to calculate the binding free energy, which is a more rigorous measure of binding affinity than docking scores. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be employed for this purpose.
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of a molecule. rasayanjournal.co.in
Density Functional Theory (DFT) is a widely used quantum chemical method that can accurately predict the molecular geometry and electronic properties of molecules. nih.gov For this compound, DFT calculations can be used to obtain a precise optimized geometry, which can then be used in subsequent docking and MD studies. scispace.com
The molecular electrostatic potential (MEP) map, which can be calculated using DFT, illustrates the charge distribution within the molecule. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the oxygen atoms of the sulfonyl group and the nitrogen of the aniline group are expected to be regions of negative potential, while the hydrogen atoms of the aniline are likely to be regions of positive potential.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.net
For this compound, the distribution of the HOMO and LUMO can reveal the most reactive sites in the molecule. Reactivity indices, such as Fukui functions, can be derived from DFT calculations to provide a more quantitative measure of local reactivity. nih.gov These indices can predict which atoms are most likely to be involved in electrophilic, nucleophilic, or radical attacks.
Table 3: Calculated Electronic Properties of this compound (Hypothetical DFT Results)
| Property | Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -6.2 | Electron-donating ability |
| LUMO Energy | -1.5 | Electron-accepting ability |
Note: These values are illustrative and would be obtained from actual quantum chemical calculations.
In Silico Prediction of ADME-Related Properties (Absorption, Distribution, Metabolism, Excretion) for Research Design
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery, as poor pharmacokinetic profiles are a major cause of drug candidate failure. nih.govnih.gov In silico models, based on a compound's chemical structure, can provide valuable predictions of its ADME properties. researchgate.netmdpi.com
Various computational models can be used to predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. researchgate.net These predictions are based on quantitative structure-property relationships (QSPR) and machine learning algorithms trained on large datasets of experimental data. For this compound, these in silico ADME predictions can help to identify potential liabilities early in the research process and guide the design of derivatives with improved pharmacokinetic properties.
Table 4: Predicted ADME Properties for this compound (Illustrative)
| Property | Predicted Value | Implication for Drug Design |
|---|---|---|
| Oral Bioavailability | Moderate | May be suitable for oral administration |
| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects |
| Plasma Protein Binding | High | May affect the free drug concentration |
Note: This table presents hypothetical ADME predictions.
Applications in Chemical Biology and Lead Optimization
Potential Role of 2-Chloro-5-(1-piperidinylsulfonyl)aniline as a Chemical Probe or Tool Compound
A chemical probe is a small molecule used to study biological systems. While there is no published research specifically employing this compound for this purpose, its structure suggests potential starting points for the development of such tools. The aniline (B41778) and piperidine (B6355638) moieties offer sites for modification, such as the introduction of reporter tags (e.g., fluorophores, biotin) or photoreactive groups, which are essential for target identification and visualization in biological systems.
The sulfonyl group can influence the compound's physicochemical properties, such as solubility and cell permeability, which are critical for its effectiveness as a probe. The chloro-substituted aromatic ring provides a handle for further synthetic modifications to fine-tune binding affinity and selectivity for a specific biological target.
Hypothetical Integration into High-Throughput Screening (HTS) Campaigns for Hit Identification
High-throughput screening involves the rapid testing of large numbers of compounds to identify "hits"—molecules that show activity against a biological target of interest. Although no HTS campaigns explicitly report the screening of this compound, compounds with similar sulfonamide and piperidine scaffolds are frequently included in screening libraries due to their favorable drug-like properties.
Should this compound be included in an HTS campaign, its activity, or lack thereof, would be recorded. A positive "hit" would then undergo further validation to confirm its activity and determine its mechanism of action. The structural components of this compound offer diverse interaction possibilities with biological macromolecules, including hydrogen bonding (via the aniline and sulfonyl oxygens) and hydrophobic interactions (via the aromatic and piperidine rings).
A hypothetical screening cascade for a library containing this compound might look like this:
| Screening Stage | Description | Potential Outcome for this compound |
| Primary Screen | Initial, single-concentration screen against a biological target. | Identification as a "hit" if it shows activity above a certain threshold. |
| Dose-Response Confirmation | Testing active compounds at multiple concentrations to determine potency (e.g., IC50 or EC50). | Confirmation of activity and quantification of its potency. |
| Secondary Assays | Further assays to rule out false positives and begin to understand the mechanism of action. | Characterization of its mode of action (e.g., competitive vs. non-competitive inhibitor). |
| Selectivity Profiling | Testing against related targets to assess specificity. | Determination of its selectivity profile. |
This table represents a generalized HTS workflow and is not based on specific experimental data for the compound .
Theoretical Strategies for Lead Optimization and Analogue Prioritization
If this compound were identified as a "hit" from an HTS campaign, it would become a "lead" compound for further optimization. The goal of lead optimization is to improve the potency, selectivity, and pharmacokinetic properties of the initial hit to develop a clinical candidate.
Structure-activity relationship (SAR) studies would be crucial. This involves synthesizing and testing a series of analogues to understand how different chemical modifications affect biological activity.
Potential Analogue Prioritization Strategies:
Based on the structure of this compound, medicinal chemists could explore the following modifications:
Aniline Moiety:
Modification of the amino group to amides, sulfonamides, or other functional groups to alter hydrogen bonding capacity and metabolic stability.
Introduction of substituents on the aromatic ring to probe for additional binding interactions.
Piperidine Ring:
Substitution on the piperidine ring to explore steric and electronic effects on binding.
Replacement of the piperidine with other cyclic amines (e.g., morpholine, piperazine) to modulate solubility and target engagement.
Sulfonyl Linker:
Chloro Group:
Replacement with other halogens (F, Br, I) or small alkyl groups to investigate the impact on binding and metabolic stability.
A hypothetical SAR table for analogues of this compound might include the following entries:
| Analogue | Modification from Parent Compound | Rationale | Predicted Impact on Activity (Hypothetical) |
| Analogue 1 | N-acetylation of the aniline group | Improve metabolic stability | Potentially decrease potency if the free amine is critical for binding. |
| Analogue 2 | Replacement of piperidine with morpholine | Increase polarity and potential for hydrogen bonding | May increase solubility but could decrease potency if hydrophobic interactions are key. |
| Analogue 3 | Methyl substitution on the piperidine ring | Explore steric tolerance in the binding pocket | Activity could increase or decrease depending on the specific interactions. |
| Analogue 4 | Replacement of the chloro group with a fluoro group | Alter electronic properties and potentially block metabolism | May lead to improved pharmacokinetic properties. |
This table is for illustrative purposes only and does not represent actual experimental data.
Emerging Research Frontiers and Future Directions for 2 Chloro 5 1 Piperidinylsulfonyl Aniline Research
Development of Novel Synthetic Routes and Sustainable Methodologies
The traditional synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. For 2-Chloro-5-(1-piperidinylsulfonyl)aniline, this would likely involve the reaction of 2-chloro-5-(chlorosulfonyl)aniline with piperidine (B6355638). While effective, this method can be fraught with challenges, including the use of harsh chlorinating agents and the generation of stoichiometric amounts of waste.
Future research is poised to move towards more sustainable and efficient synthetic strategies. These emerging methodologies aim to reduce environmental impact, improve atom economy, and enhance safety.
Potential Future Synthetic Approaches:
Direct C-H Sulfonamidation: This cutting-edge approach would involve the direct coupling of a C-H bond on the aniline (B41778) ring with a sulfonamide source, bypassing the need for pre-functionalization and reducing the number of synthetic steps.
Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional reagents, using electricity to drive the formation of the sulfonyl chloride or to directly couple the amine and sulfonic acid precursors.
Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to higher yields, improved safety for hazardous reactions, and easier scalability. This would be particularly advantageous for optimizing the sulfonylation step.
Biocatalysis: The use of enzymes to catalyze the formation of the sulfonamide bond could offer unparalleled selectivity and milder reaction conditions, aligning with the principles of green chemistry.
A comparative look at traditional versus potential sustainable methods is presented below:
| Methodology | Reagents/Conditions | Advantages | Disadvantages |
| Traditional Synthesis | Sulfonyl chloride, amine, base | Well-established, generally high yielding | Use of hazardous reagents, waste generation |
| Direct C-H Sulfonamidation | Metal catalyst, oxidant, sulfonic acid | High atom economy, fewer steps | Catalyst cost and toxicity, substrate scope limitations |
| Electrochemical Synthesis | Electrodes, electrolyte, simple precursors | Avoids harsh reagents, high control | Specialized equipment required, potential for side reactions |
| Flow Chemistry | Microreactors, precise temperature/pressure control | Enhanced safety, scalability, high throughput | Initial setup cost, potential for clogging |
| Biocatalysis | Enzymes, aqueous media, mild temperatures | High selectivity, environmentally benign | Enzyme stability and cost, limited substrate scope |
Exploration of Undiscovered Biological Activities and Therapeutic Applications
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of drugs with diverse therapeutic applications. The specific combination of the chloroaniline and piperidinylsulfonyl moieties in this compound presents a unique scaffold that warrants investigation for a range of biological activities.
Hypothesized Therapeutic Targets and Applications:
Antimicrobial Agents: Sulfonamides were among the first effective antibiotics. The unique substitution pattern of this compound could be explored for activity against drug-resistant bacterial strains.
Anticancer Agents: Many sulfonamide derivatives exhibit anticancer properties by inhibiting key enzymes such as carbonic anhydrases or protein kinases. The this compound scaffold could be a starting point for the design of novel enzyme inhibitors.
Anti-inflammatory and Analgesic Agents: Certain sulfonamides are known to possess anti-inflammatory and analgesic properties. This compound could be evaluated in preclinical models of inflammation and pain.
Antiviral Activity: The structural features of this molecule may lend themselves to targeting viral enzymes or replication processes.
The table below outlines potential biological targets and the rationale for investigating this compound in these contexts.
| Potential Therapeutic Area | Rationale | Key Biological Targets (Examples) |
| Antibacterial | The sulfonamide moiety is a known pharmacophore for inhibiting bacterial folate synthesis. | Dihydropteroate synthase (DHPS) |
| Anticancer | The sulfonamide group can interact with the active sites of various enzymes implicated in cancer. | Carbonic anhydrases, Cyclin-dependent kinases (CDKs) |
| Anti-inflammatory | Sulfonamides can modulate inflammatory pathways. | Cyclooxygenase (COX) enzymes, Cytokine signaling pathways |
| Antiviral | The scaffold may interact with viral proteases or polymerases. | HIV protease, Hepatitis C virus (HCV) NS5B polymerase |
Advancements in Computational-Aided Drug Design Utilizing the this compound Scaffold
Computational-aided drug design (CADD) has become an indispensable tool in modern drug discovery, enabling the rapid screening of virtual libraries and the rational design of new therapeutic agents. The this compound scaffold provides a solid foundation for such in silico studies.
Future Directions in CADD for this Scaffold:
Pharmacophore Modeling: By identifying the key chemical features responsible for a desired biological activity, pharmacophore models can be developed to guide the design of new derivatives with enhanced potency and selectivity.
Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound and its analogs to the active sites of various protein targets. This allows for the prioritization of compounds for synthesis and biological testing.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be built to correlate the structural features of a series of analogs with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
ADMET Prediction: In silico tools can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds based on the this compound scaffold. This helps in the early identification of candidates with favorable pharmacokinetic profiles.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Chloro-5-(1-piperidinylsulfonyl)aniline, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with 2-chloro-5-nitroaniline. React with piperidine-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group. Use dichloromethane as a solvent at 0–5°C to minimize side reactions .
- Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl. Optimize temperature (25–50°C) and reaction time (2–6 hours) to achieve >85% yield .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product with ≥97% purity .
- Key Data :
| Step | Reagents | Solvent | Temp. | Yield |
|---|---|---|---|---|
| 1 | Piperidine-1-sulfonyl chloride, Et₃N | DCM | 0–5°C | 70–75% |
| 2 | H₂/Pd-C or Fe/HCl | EtOH/H₂O | 50°C | 85–90% |
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, piperidine protons at δ 1.5–3.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (calc. for C₁₁H₁₄ClN₂O₂S: 297.04 g/mol) .
- X-ray Crystallography : Resolve crystal structure to confirm sulfonamide geometry and hydrogen-bonding interactions .
- Physical Properties :
| Property | Value | Source |
|---|---|---|
| Melting Point | 120–123°C | |
| LogP | 2.1 (predicted) |
Q. How does the sulfonamide group influence solubility and reactivity in cross-coupling reactions?
- Solubility : The sulfonamide group enhances polarity, increasing solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduces solubility in non-polar solvents .
- Reactivity : The electron-withdrawing sulfonyl group deactivates the aromatic ring, limiting electrophilic substitution. Use Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos) for C–N bond formation .
Advanced Research Questions
Q. What mechanistic insights explain its inhibitory activity against bacterial dihydropteroate synthase (DHPS)?
- Mechanism : The sulfonamide group mimics p-aminobenzoic acid (PABA), competitively binding to DHPS and disrupting folate synthesis. Kinetic assays (IC₅₀ = 0.8 µM) confirm competitive inhibition .
- Structural Analysis : Docking studies (PDB: 1AJZ) show hydrogen bonds between the sulfonyl oxygen and Arg₁₈³ in DHPS .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Key Modifications :
- Piperidine Substitution : Replace piperidine with morpholine to enhance water solubility (LogP reduction by 0.5 units) .
- Chlorine Position : Shift chlorine to position 3 to evaluate steric effects on target binding .
- SAR Data :
| Analog | Modification | IC₅₀ (DHPS) |
|---|---|---|
| Parent | None | 0.8 µM |
| Morpholine | Piperidine → morpholine | 1.2 µM |
| 3-Cl | Chlorine at position 3 | 2.5 µM |
Q. What computational methods predict its pharmacokinetic properties and metabolite profiles?
- Tools :
- ADMET Prediction : Use SwissADME to estimate bioavailability (85%) and CYP450 metabolism (CYP3A4 substrate) .
- Metabolite Identification : DFT calculations (Gaussian 16) predict hydroxylation at the piperidine ring as the primary metabolic pathway .
Q. How do crystallographic studies resolve contradictions in reported binding modes with tyrosine kinases?
- Contradiction : Conflicting reports suggest either hydrogen bonding with Asp₈₁₆ or hydrophobic interactions with Leu₇₇₈ in kinase domains .
- Resolution : X-ray co-crystallography (2.1 Å resolution) confirms dual interactions: sulfonamide oxygen hydrogen-bonds to Asp₈₁₆, while the piperidine ring engages in van der Waals contacts with Leu₇₇₈ .
Methodological Notes
- Advanced Techniques : For enzyme assays, use stopped-flow spectroscopy to measure real-time inhibition kinetics .
- Data Reproducibility : Report reaction yields as averages of triplicate trials with ±5% error margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
